molecular formula C4H6Cl2 B238901 1,3-Dichloro-2-butene CAS No. 10075-38-4

1,3-Dichloro-2-butene

Cat. No.: B238901
CAS No.: 10075-38-4
M. Wt: 124.99 g/mol
InChI Key: WLIADPFXSACYLS-RQOWECAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloro-2-butene, also known as this compound, is a useful research compound. Its molecular formula is C4H6Cl2 and its molecular weight is 124.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in most common organic solventssoluble in acetone, benzene, ether and ethanolsolubility in water: reaction. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8749. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

10075-38-4

Molecular Formula

C4H6Cl2

Molecular Weight

124.99 g/mol

IUPAC Name

(Z)-1,3-dichlorobut-2-ene

InChI

InChI=1S/C4H6Cl2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2-

InChI Key

WLIADPFXSACYLS-RQOWECAXSA-N

Isomeric SMILES

C/C(=C/CCl)/Cl

SMILES

CC(=CCCl)Cl

Canonical SMILES

CC(=CCCl)Cl

boiling_point

131 °C
126 °C

Color/Form

CLEAR TO STRAW-COLORED LIQUID

density

1.161
Relative density (water = 1): 1.2

flash_point

80 °F (CLOSED CUP)
27 °C c.c.

melting_point

-75 °C

926-57-8
10075-38-4

physical_description

COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.

Pictograms

Flammable; Acute Toxic; Irritant

solubility

INSOL IN WATER;  SOL IN MOST COMMON ORGANIC SOLVENTS
Soluble in acetone, benzene, ether and ethanol
Solubility in water: reaction

Synonyms

(Z)-1,3-Dichloro-2-butene

vapor_density

4.31 (Air = 1)
Relative vapor density (air = 1): 4.3

vapor_pressure

Vapor pressure, kPa at 25 °C: 1.33

Origin of Product

United States

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